

## Application Notes and Protocols: JBJ-04-125-02 IC50 in Ba/F3 Cells

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Compound of Interest		
Compound Name:	JBJ-04-125-02	
Cat. No.:	B3028435	Get Quote

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the activity of **JBJ-04-125-02**, a potent and mutant-selective allosteric EGFR inhibitor, in Ba/F3 cells. This document includes quantitative data on its inhibitory concentrations, detailed experimental protocols for determining the IC50, and diagrams illustrating the relevant signaling pathways and experimental workflows.

### Introduction to JBJ-04-125-02 and Ba/F3 Cells

**JBJ-04-125-02** is an orally active, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) that shows high potency and selectivity for certain activating and resistance mutations. [1][2][3][4] It has been identified as a promising agent for overcoming resistance to other EGFR inhibitors in non-small cell lung cancer (NSCLC).[4][5]

The Ba/F3 cell line, a murine interleukin-3 (IL-3) dependent pro-B lymphocyte line, is a widely used model system in cancer research and drug discovery.[6][7][8][9] These cells are particularly valuable for studying kinase inhibitors because they can be genetically engineered to express a specific kinase, such as a mutant form of EGFR. In such models, the survival and proliferation of the Ba/F3 cells become dependent on the activity of the expressed kinase, providing a clear and specific system for evaluating the efficacy of targeted inhibitors.[7][9]



# Quantitative Data: IC50 of JBJ-04-125-02 in Engineered Ba/F3 Cells

The half-maximal inhibitory concentration (IC50) of **JBJ-04-125-02** has been determined in Ba/F3 cells stably transfected to express various clinically relevant EGFR mutations. The data demonstrates that **JBJ-04-125-02** potently inhibits the proliferation of Ba/F3 cells driven by these mutant EGFRs.

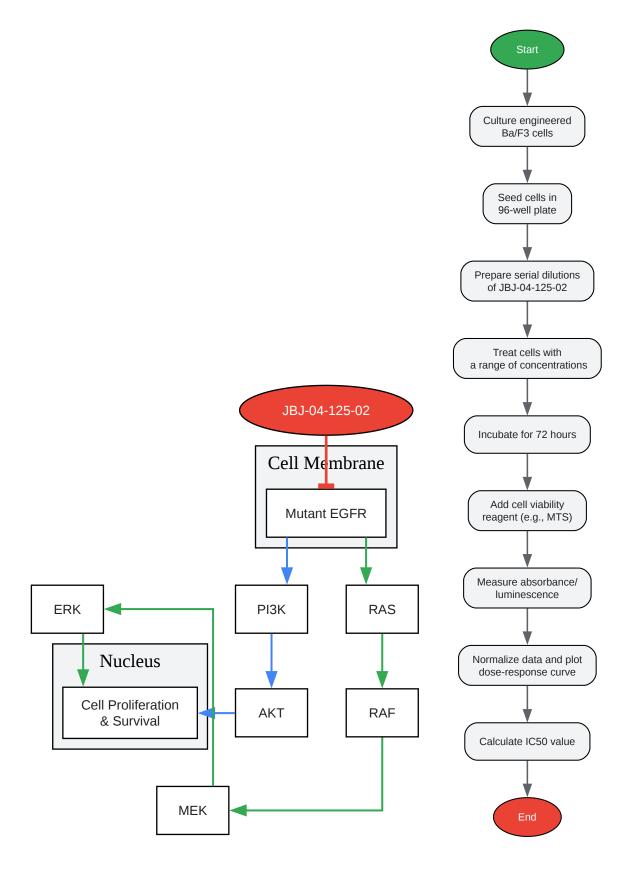
Ba/F3 Cell Line Expressing	JBJ-04-125-02 IC50 (μM)
EGFR L858R	Not explicitly stated, but inhibited
EGFR L858R/T790M	0.00026[1][2][3][4][10]
EGFR L858R/T790M/C797S	Inhibited[1][2]
Unspecified EGFR Mutant	0.021[10]

Table 1: Summary of reported IC50 values for **JBJ-04-125-02** in various engineered Ba/F3 cell lines.

## **Signaling Pathway**

**JBJ-04-125-02** functions by allosterically inhibiting the kinase activity of mutant EGFR. This prevents the autophosphorylation of the receptor and subsequently blocks downstream signaling pathways that are critical for cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[1][2][11]





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